N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and sulfonamide groups in the molecule suggests that it may exhibit unique chemical and pharmacological properties.
Mechanism of Action
Target of Action
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets leading to various biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways leading to their diverse pharmacological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally improved with most of the recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives are known to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The action of benzofuran derivatives can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic moieties.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to the combination of benzofuran and sulfonamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-22(2)17(20-12-14-5-3-4-6-19(14)26-20)13-21-27(23,24)16-7-8-18-15(11-16)9-10-25-18/h3-8,11-12,17,21H,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWIGHQKFREJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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